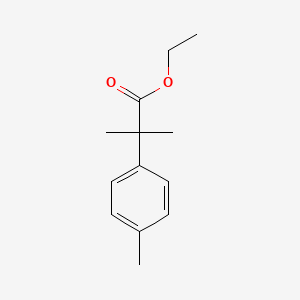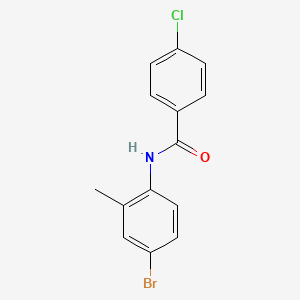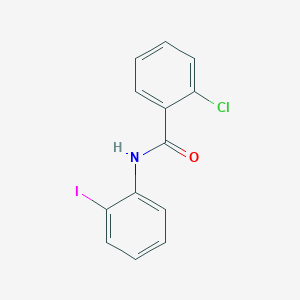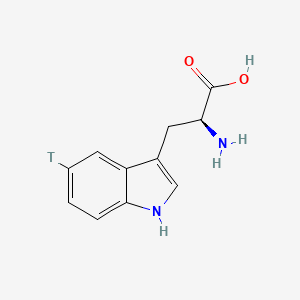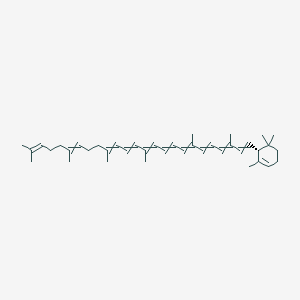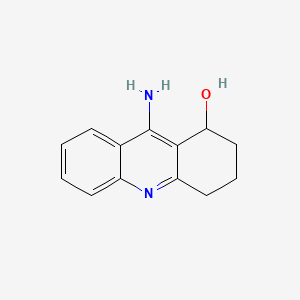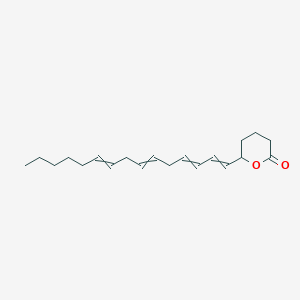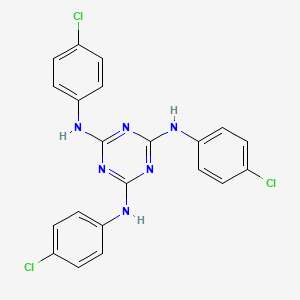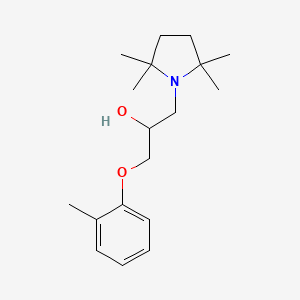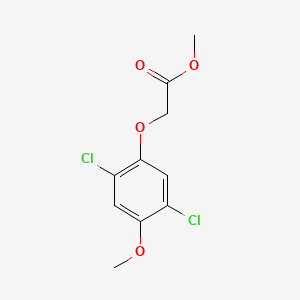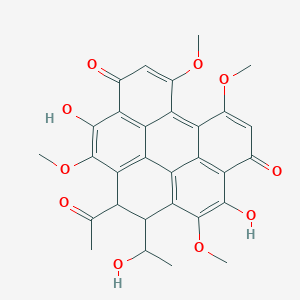
Elsinochrome B
Übersicht
Beschreibung
Elsinochrome B is a member of the perylenequinone family, a class of aromatic polyketides characterized by a highly conjugated pentacyclic core. These compounds are known for their potent light-induced bioactivities and unique photophysical properties. This compound, like other perylenequinones, is produced by certain fungal species and exhibits photosensitive properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of Elsinochrome B involves the expression of specific gene clusters in fungal species. For instance, the intact gene cluster encoding this compound can be heterologously expressed in Aspergillus nidulans using a yeast-fungal artificial chromosome system. This process involves the oxidative coupling of naphthol intermediates to form the perylenequinone core .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of fungal species that naturally produce this compound. The production can be optimized by controlling various environmental factors such as light, temperature, and pH. For example, this compound production increases significantly when the fungal cultures are grown in the presence of light and at temperatures around 28°C .
Analyse Chemischer Reaktionen
Types of Reactions: Elsinochrome B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its highly conjugated structure, which allows for the generation of reactive oxygen species under light exposure .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with light exposure playing a crucial role in the photodynamic reactions .
Major Products: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which retain the core perylenequinone structure. These derivatives often exhibit enhanced or altered bioactivities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Elsinochrome B has a wide range of scientific research applications due to its unique properties:
Wirkmechanismus
The mechanism of action of Elsinochrome B involves the absorption of light, which leads to the generation of reactive oxygen species. These reactive oxygen species can cause oxidative damage to cellular components, leading to cell death. In the context of photodynamic therapy, this compound targets cellular structures such as mitochondria and nuclei, disrupting their function and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Elsinochrome A: Known for its potent photosensitizing properties and use in photodynamic therapy.
Cercosporin: Another perylenequinone with strong light-induced bioactivities, commonly studied for its role in plant pathogenicity.
Hypocrellin A: Used in photodynamic therapy and known for its ability to generate reactive oxygen species under light exposure.
Elsinochrome B stands out due to its specific structural features and the unique pathways involved in its biosynthesis, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
12-acetyl-9,16-dihydroxy-13-(1-hydroxyethyl)-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-9,15-16,31,35-36H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLHPTZQLUNXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


